6-Fluoroquinoxaline-2,3-diamine
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Overview
Description
6-Fluoroquinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C8H7FN4 It is a derivative of quinoxaline, which is a bicyclic compound consisting of fused benzene and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoxaline-2,3-diamine typically involves the reaction of 2,3-dichloroquinoxaline with fluorine-containing reagents One common method includes the reaction of 2,3-dichloroquinoxaline with potassium fluoride in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinoxaline-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
6-Fluoroquinoxaline-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in the development of new drugs with antibacterial, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 6-Fluoroquinoxaline-2,3-diamine involves its interaction with specific molecular targets. For instance, as a potential d-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate various biological pathways, making it a valuable tool in the study of neurological disorders and pain management .
Comparison with Similar Compounds
Quinoxaline-2,3-dione: Another quinoxaline derivative with potential as a d-amino acid oxidase inhibitor.
6-Fluoroquinoline: A structurally similar compound with antibacterial properties.
2,3-Dichloroquinoxaline: A precursor in the synthesis of 6-Fluoroquinoxaline-2,3-diamine.
Uniqueness: this compound is unique due to the presence of both fluorine and amino groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile intermediate in the synthesis of various derivatives makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
52312-41-1 |
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Molecular Formula |
C8H7FN4 |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
6-fluoroquinoxaline-2,3-diamine |
InChI |
InChI=1S/C8H7FN4/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,10,12)(H2,11,13) |
InChI Key |
XJAGHSWVTWHCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(C(=N2)N)N |
Origin of Product |
United States |
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